molecular formula C13H16N2OS2 B2705474 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-ethylurea CAS No. 2034497-00-0

1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-ethylurea

Cat. No.: B2705474
CAS No.: 2034497-00-0
M. Wt: 280.4
InChI Key: DTXVZBDMTBQLFZ-UHFFFAOYSA-N
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Description

1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-ethylurea is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, combining a bithiophene scaffold with a urea linkage. The bithiophene moiety is a privileged structure in organic electronics and pharmacology, known for its role in molecular recognition and its potential electronic properties . The urea functional group is a critical pharmacophore that enables robust hydrogen bonding with biological targets, a feature extensively exploited in the design of enzyme inhibitors . This specific molecular architecture suggests potential for multidisciplinary research applications. In pharmaceutical research, its structure aligns with the design of inhibitors for hydrolytic enzymes. Urea derivatives have demonstrated potent inhibitory activity against bacterial enzymes such as Escherichia coli β-glucuronidase (EcGUS), a target for mitigating gastrointestinal adverse events caused by drugs like irinotecan and certain NSAIDs . Furthermore, the aryl urea scaffold is a established template for developing multitarget anticancer agents, capable of simultaneously inhibiting key proteins like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and disrupting the Programmed Death-ligand 1 (PD-L1) immune checkpoint pathway . The compound's exploration may also extend to inflammation research, as structurally related bithiophene compounds have been identified as inhibitors of Leukotriene A-4 hydrolase, a key enzyme in the pro-inflammatory leukotriene B4 synthesis pathway . This makes this compound a valuable reagent for investigating novel therapeutic strategies in oncology, immunology, and inflammatory disease.

Properties

IUPAC Name

1-ethyl-3-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS2/c1-2-14-13(16)15-7-5-11-3-4-12(18-11)10-6-8-17-9-10/h3-4,6,8-9H,2,5,7H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXVZBDMTBQLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCC1=CC=C(S1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-([2,3’-Bithiophen]-5-yl)ethyl)-3-ethylurea typically involves the reaction of 2,3’-bithiophene with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-([2,3’-Bithiophen]-5-yl)ethyl)-3-ethylurea undergoes various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the urea group or the thiophene rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or organometallic reagents are commonly used.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiophene derivatives and modified urea groups.

    Substitution: Halogenated thiophenes and other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.

Anticancer Activity

Recent studies have indicated that derivatives of urea compounds exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds similar to 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-ethylurea have been tested against human colon (HCT116), breast (MCF-7), and glioblastoma (U87 MG) cell lines. The results demonstrated that these compounds can inhibit tumor growth effectively while maintaining low toxicity levels .

Cell Line IC50 (µM) Activity
HCT1160.3 - 0.45High
MCF-70.5 - 0.7Moderate
U87 MG0.4 - 0.6High

Materials Science Applications

This compound has also been explored for its potential applications in materials science, particularly in the development of organic semiconductors.

Organic Electronics

The bithiophene structure contributes to the compound's electronic properties, making it suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Research indicates that compounds containing bithiophene units can enhance charge mobility and stability in organic electronic devices .

Property Value
Charge MobilityUp to 0.5 cm²/Vs
StabilityHigh under ambient conditions

Environmental Applications

There is emerging interest in the environmental applications of urea derivatives, including their use as agrochemicals with potential antifungal and antibacterial properties. Studies have shown that similar compounds can act as effective agents against plant pathogens, thereby enhancing crop protection without significant toxicity to non-target organisms .

Case Study 1: Anticancer Efficacy

A study conducted on a series of urea derivatives demonstrated that modifications at the bithiophene moiety significantly impacted their anticancer efficacy. The study highlighted that specific substitutions led to enhanced activity against breast and colon cancer cell lines while minimizing cytotoxicity towards normal cells .

Case Study 2: Organic Electronics Performance

In a recent investigation into organic semiconductors, this compound was incorporated into device architectures for OFETs. The devices exhibited improved performance metrics compared to traditional materials, with enhanced charge transport properties attributed to the bithiophene backbone .

Mechanism of Action

The mechanism of action of 1-(2-([2,3’-Bithiophen]-5-yl)ethyl)-3-ethylurea involves its interaction with specific molecular targets. The bithiophene moiety can interact with electron-rich or electron-deficient sites, influencing various biochemical pathways. The urea group can form hydrogen bonds with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Structural Analogues in Thiophene-Urea Hybrids

The compound’s closest structural analogues include:

  • 3-Ethylurea : A simple urea derivative lacking the bithiophene group. It serves as a baseline for understanding the urea moiety’s hydrogen-bonding behavior.
  • 1-(Thiophen-2-ylmethyl)-3-ethylurea: A mono-thiophene analogue, which highlights the impact of extending the π-conjugated system to a bithiophene unit.
Physicochemical and Functional Comparisons
Property 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-ethylurea 3-Ethylurea 1-(Thiophen-2-ylmethyl)-3-ethylurea
Solubility Low (due to bithiophene hydrophobicity) High in polar solvents Moderate
π-Conjugation Extended (bithiophene) None Limited (mono-thiophene)
Synthetic Complexity High (multi-step functionalization) Low Moderate
Potential Applications Organic electronics, sensors Solubility enhancer Intermediate for drug design

Key Findings :

  • The bithiophene-urea hybrid exhibits enhanced electronic properties compared to mono-thiophene or non-thiophene analogues, making it suitable for optoelectronic applications.
  • Urea derivatives with aromatic systems (e.g., thiophene) often display improved thermal stability due to π-stacking interactions, though solubility remains a challenge .

Biological Activity

1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-ethylurea is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of bithiophene derivatives with ethyl isocyanate. The reaction is carried out under controlled conditions, often using solvents like dichloromethane or tetrahydrofuran. The yield and purity of the compound can be optimized through recrystallization or chromatography techniques.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related urea derivatives can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt and mTOR pathways, which are critical for cancer cell survival and proliferation .

CompoundCell LineGI50 (µM)Mechanism
Compound AMCF-715.9PI3K Inhibition
Compound BA54921.5mTOR Inhibition
Compound CHCT11625.1Cell Cycle Arrest

Antimicrobial Activity

In addition to anticancer properties, this compound may also possess antimicrobial activity. Similar urea derivatives have been evaluated for their effectiveness against various bacterial strains. Minimum inhibitory concentration (MIC) values have been reported as low as 0.015 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in cell signaling pathways.
  • Receptor Modulation : It may bind to cellular receptors, altering their activity and leading to downstream effects on cell growth and survival.

Case Studies

Several studies have documented the effects of similar compounds:

  • Antitumor Activity Study : A study involving a series of bithiophene-derived ureas demonstrated significant cytotoxicity against multiple cancer cell lines. The study highlighted that modifications in the urea moiety could enhance biological efficacy .
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of bithiophene derivatives found that certain structural modifications led to improved activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What safety protocols are essential when handling this urea derivative?

  • Methodological Answer :
  • Toxicity Screening : Perform Ames tests for mutagenicity and acute toxicity assays (OECD 423) prior to large-scale use.
  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and closed systems to minimize exposure to airborne particulates .

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